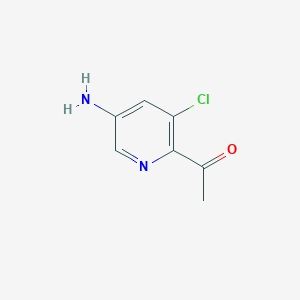
1-(Aminomethyl)-3-fluorocyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-3-fluorocyclobutan-1-ol is a unique organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while substitution reactions can produce a variety of substituted cyclobutanes.
科学的研究の応用
1-(Aminomethyl)-3-fluorocyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of novel materials with unique properties.
作用機序
The mechanism by which 1-(Aminomethyl)-3-fluorocyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
1-(Aminomethyl)cyclobutan-1-ol: Lacks the fluorine atom, resulting in different reactivity and binding properties.
3-Fluorocyclobutan-1-ol: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.
Uniqueness: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C5H10FNO |
|---|---|
分子量 |
119.14 g/mol |
IUPAC名 |
1-(aminomethyl)-3-fluorocyclobutan-1-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8,2-4)3-7/h4,8H,1-3,7H2 |
InChIキー |
WGKFSXNZOAUPQW-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CN)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)








